N-Benzyliminodiacetic acid
Overview
Description
N-Benzyliminodiacetic acid, a compound with significant interest in coordination chemistry, serves as a precursor to various metal complexes. It is part of a broader family of iminodiacetic acid derivatives, which are known for their chelating properties and ability to form stable complexes with metals.
Synthesis Analysis
The synthesis of N-Benzyliminodiacetic acid derivatives involves reactions with cobalt(II) and nickel(II) acetate in aqueous solutions, leading to the formation of new complexes characterized by spectroscopic methods and X-ray crystallography. These syntheses highlight the compound's versatility in forming coordination complexes with transition metals (Smrečki et al., 2016).
Molecular Structure Analysis
X-ray crystallography has been instrumental in determining the molecular and crystal structures of N-Benzyliminodiacetic acid derivatives, revealing their coordination environments and geometries. For instance, structures involving cobalt(II) and nickel(II) complexes demonstrate the compound's ability to form octahedral coordination environments (Smrečki et al., 2016).
Chemical Reactions and Properties
N-Benzyliminodiacetic acid reacts with metal ions to form complexes, a process characterized by vibrational spectroscopy and thermal analysis. These reactions not only illustrate the compound's reactivity but also its potential in creating materials with specific properties (Popović et al., 2020).
Physical Properties Analysis
The compound's physical properties, including its solubility in water and organic solvents, play a crucial role in its applications in chemical synthesis and material science. Although specific studies on N-Benzyliminodiacetic acid's physical properties were not found, related compounds exhibit characteristics that suggest potential in hydrophilic interaction liquid chromatography (Yin et al., 2015).
Scientific Research Applications
N-Benzyliminodiacetic acid and its derivatives have been used in the study of palladium (II) complexes .
Application Summary
The reactions of N-Benzyliminodiacetic acid (BnidaH 2) and its para-substituted derivatives, namely N-(p-chlorobenzyl)iminodiacetic acid (p-ClBnidaH 2), N-(p-nitrobenzyl)iminodiacetic acid (p-NO 2 BnidaH 2), and N-(p-methoxybenzyl)iminodiacetic acid (p-MeOBnidaH 2) with sodium tetrachloropalladate(II) were performed in aqueous solutions .
Methods of Application
The reactions were performed in aqueous solutions. The specific experimental procedures, technical details, or parameters were not provided in the source .
Results or Outcomes
The outcomes of the reactions were new complexes [Pd (p-ClBnidaH) 2]·2H 2 O (2), [Pd (p-NO 2 BnidaH) 2]·2H 2 O (3), and [Pd (p-MeOBnidaH) 2] (4). These were prepared and characterized by infrared spectroscopy and thermogravimetric and differential thermal analyses .
Safety And Hazards
N-Benzyliminodiacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if irritation persists .
properties
IUPAC Name |
2-[benzyl(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUPQVVCLFZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192915 | |
Record name | N-Benzylaminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyliminodiacetic acid | |
CAS RN |
3987-53-9 | |
Record name | N-(Carboxymethyl)-N-(phenylmethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3987-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylaminodiacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003987539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3987-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylaminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylaminodiacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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